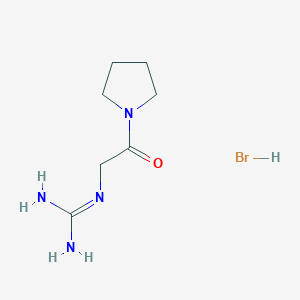
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide, also known as PEPA, is a potent and selective agonist for the AMPA subtype of glutamate receptors. It is widely used in scientific research to study the mechanisms of synaptic plasticity, learning, and memory.
作用機序
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide acts as a selective agonist for the AMPA subtype of glutamate receptors. It binds to the receptor and causes the channel to open, allowing for the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that lead to changes in synaptic strength and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to enhance LTP, a process that is critical for learning and memory. It has also been shown to increase the number of AMPA receptors on the cell surface, which can lead to increased synaptic strength. In addition, this compound has been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction.
実験室実験の利点と制限
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide is a potent and selective agonist for the AMPA subtype of glutamate receptors, making it a valuable tool for studying the mechanisms of synaptic plasticity, learning, and memory. However, it is important to note that this compound is not selective for a specific subunit of the AMPA receptor, which can complicate data interpretation. In addition, the effects of this compound can vary depending on the experimental conditions, such as the concentration and duration of exposure.
将来の方向性
There are many future directions for research on 2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide. One area of interest is the development of more selective agonists for specific subunits of the AMPA receptor. This could help to clarify the role of specific subunits in synaptic plasticity and other physiological processes. Another area of interest is the use of this compound in the development of new treatments for neurological disorders, such as drug addiction and depression. Finally, further research is needed to fully understand the mechanisms of action of this compound and its effects on synaptic plasticity and learning and memory.
合成法
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide can be synthesized using a multi-step synthetic route. The first step involves the reaction of pyrrolidine with ethyl chloroacetate to form ethyl 2-pyrrolidineacetate. This intermediate is then reacted with guanidine hydrochloride to form 2-(2-oxo-2-pyrrolidin-1-ylethyl)guanidine. The hydrobromide salt of this compound can be obtained by reacting 2-(2-oxo-2-pyrrolidin-1-ylethyl)guanidine with hydrobromic acid.
科学的研究の応用
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide is widely used in scientific research to study the mechanisms of synaptic plasticity, learning, and memory. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory. This compound has also been shown to enhance spatial learning and memory in rodents. In addition, this compound has been used to study the role of AMPA receptors in drug addiction, depression, and other neurological disorders.
特性
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.BrH/c8-7(9)10-5-6(12)11-3-1-2-4-11;/h1-5H2,(H4,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQSICKBSOGRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN=C(N)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)

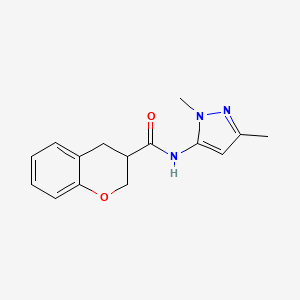
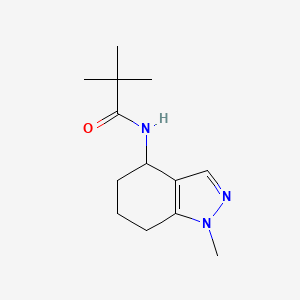
![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)

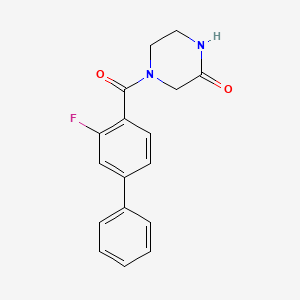
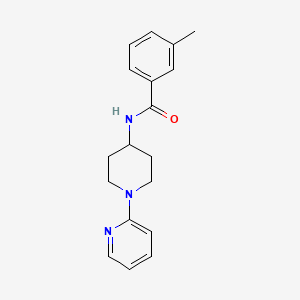
![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)
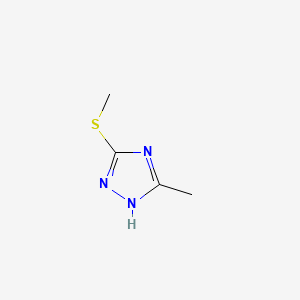
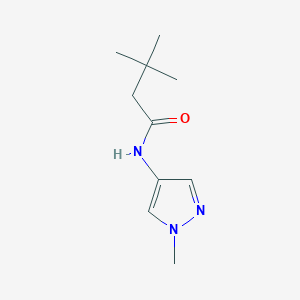
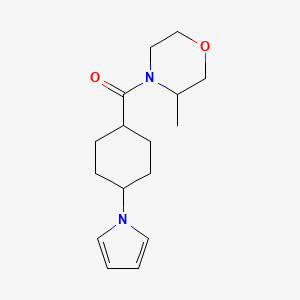
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)